molecular formula C21H23IN2O4 B5112775 1-[(3,5-dimethoxyphenyl)carbonyl]-N-(4-iodophenyl)piperidine-4-carboxamide

1-[(3,5-dimethoxyphenyl)carbonyl]-N-(4-iodophenyl)piperidine-4-carboxamide

Cat. No.: B5112775
M. Wt: 494.3 g/mol
InChI Key: VLQFFGYKZVZTCK-UHFFFAOYSA-N
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Description

1-[(3,5-dimethoxyphenyl)carbonyl]-N-(4-iodophenyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a carbonyl group and an iodophenyl group

Preparation Methods

The synthesis of 1-[(3,5-dimethoxyphenyl)carbonyl]-N-(4-iodophenyl)piperidine-4-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Chemical Reactions Analysis

1-[(3,5-dimethoxyphenyl)carbonyl]-N-(4-iodophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethoxyphenyl)carbonyl]-N-(4-iodophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The iodophenyl group may enhance the compound’s binding affinity to these receptors, thereby influencing its pharmacological effects .

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives such as:

1-[(3,5-dimethoxyphenyl)carbonyl]-N-(4-iodophenyl)piperidine-4-carboxamide is unique due to the presence of both the dimethoxyphenyl and iodophenyl groups, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(3,5-dimethoxybenzoyl)-N-(4-iodophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23IN2O4/c1-27-18-11-15(12-19(13-18)28-2)21(26)24-9-7-14(8-10-24)20(25)23-17-5-3-16(22)4-6-17/h3-6,11-14H,7-10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQFFGYKZVZTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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